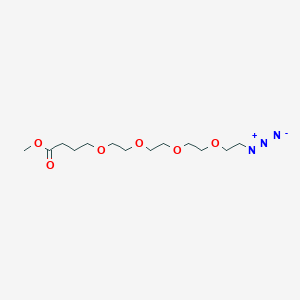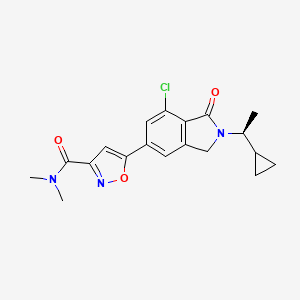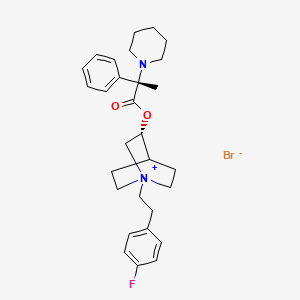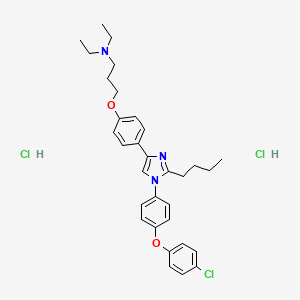
Azido-PEG4-(CH2)3-ester méthylique
Vue d'ensemble
Description
Azido-PEG4-(CH2)3-methyl ester is a crosslinker containing an azide group and a methyl ester . It is a polyethylene glycol (PEG) based linker utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . The azide group enables Click Chemistry and the hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Azido-PEG4-(CH2)3-methyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular weight of Azido-PEG4-(CH2)3-methyl ester is 319.4 g/mol . The functional group is Azide/(CH2)3-Methyl ester . The molecular formula is C13H25N3O6 .Chemical Reactions Analysis
Azido-PEG4-(CH2)3-methyl ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG4-(CH2)3-methyl ester is a liquid with a colorless to light yellow appearance . It has a CAS No. of 1835759-71-1 . It is stored at -20°C .Applications De Recherche Scientifique
Liaison PROTAC
L'Azido-PEG4-(CH2)3-ester méthylique est une liaison PROTAC à base de PEG {svg_1}. Les PROTAC (PROteolysis TArgeting Chimeras) sont un type de médicament qui agissent en recrutant une ligase E3 ubiquitine sur une protéine cible, ce qui conduit à la dégradation de la protéine cible {svg_2}. Ce composé peut être utilisé dans la synthèse de ces PROTAC {svg_3}.
Réactif de chimie click
Ce composé est un réactif de chimie click {svg_4}. Il contient un groupe azoture et peut subir une réaction de cycloaddition azoture-alcyne catalysée par le cuivre (CuAAc) avec des molécules contenant des groupes alcyne {svg_5}. Cette réaction est un outil puissant pour créer des architectures moléculaires complexes à partir de précurseurs plus simples.
Cycloaddition alcyne-azoture à promotion de la contrainte (SPAAC)
L'this compound peut également subir une cycloaddition alcyne-azoture à promotion de la contrainte (SPAAC) avec des molécules contenant des groupes DBCO ou BCN {svg_6}. La SPAAC est un type de chimie click qui ne nécessite pas de catalyseur, ce qui la rend utile dans les applications biologiques où la présence d'un catalyseur au cuivre peut être nocive.
Agent de réticulation dans l'administration de médicaments
L'this compound est un agent de réticulation contenant un groupe azoture et un ester méthylique {svg_7}. Le groupe azoture permet la chimie click, et l'espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux {svg_8}. Cela le rend utile dans les applications d'administration de médicaments, où il peut être utilisé pour lier des molécules de médicaments à des transporteurs ou à d'autres entités {svg_9}.
Synthèse de PEG linéaires monodispersés
CD Bioparticles fournit l'this compound pour la synthèse de PEG linéaires monodispersés {svg_10}. Ces PEG ont une variété d'applications dans l'administration de médicaments, l'ingénierie tissulaire et d'autres domaines de la recherche biomédicale {svg_11}.
Synthèse de liaisons à base de polyéthylène glycol (PEG)
L'this compound est une liaison à base de polyéthylène glycol (PEG) utilisée dans la synthèse de PROteolysis TArgeting Chimeras (PROTACs) {svg_12}. Ces liaisons sont cruciales dans la conception des PROTAC, qui sont une nouvelle classe de médicaments qui agissent en induisant la dégradation des protéines responsables des maladies {svg_13}.
Mécanisme D'action
Target of Action
Azido-PEG4-(CH2)3-methyl ester is primarily used as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains an azide group that enables Click Chemistry . Click Chemistry refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . In the context of Azido-PEG4-(CH2)3-methyl ester, it can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
As a linker in PROTACs, Azido-PEG4-(CH2)3-methyl ester doesn’t directly affect any biochemical pathways. PROTACs work by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The specific pathways affected would depend on the target protein of the PROTAC.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Azido-PEG4-(CH2)3-methyl ester is the formation of PROTACs . These PROTACs can then interact with target proteins and lead to their degradation . The specific molecular and cellular effects would depend on the target protein of the PROTAC.
Safety and Hazards
Orientations Futures
Azido-PEG4-(CH2)3-methyl ester is a promising compound in the field of drug delivery due to its role in the synthesis of PROTACs . Its use in Click Chemistry and its hydrophilic PEG spacer that increases solubility in aqueous media make it a valuable tool in the development of targeted therapy drugs .
Analyse Biochimique
Biochemical Properties
Azido-PEG4-(CH2)3-methyl ester plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
Azido-PEG4-(CH2)3-methyl ester exerts its effects at the molecular level through its interactions with other molecules. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Propriétés
IUPAC Name |
methyl 4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O6/c1-18-13(17)3-2-5-19-7-9-21-11-12-22-10-8-20-6-4-15-16-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVGELSZWFBVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185495 | |
| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-71-1 | |
| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)

![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)
![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)

![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)






